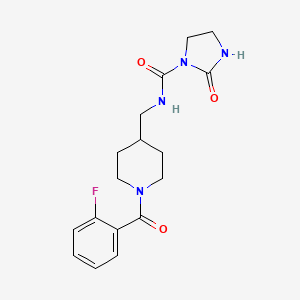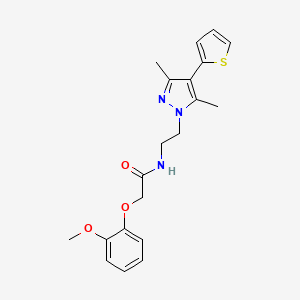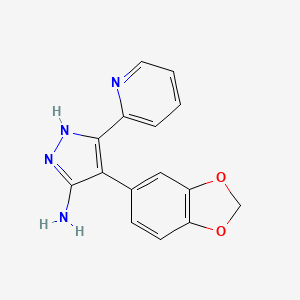![molecular formula C12H20N2O B2870934 (1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797875-07-0](/img/structure/B2870934.png)
(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic compound. It contains a bicyclic structure (azabicyclo[3.2.1]oct-2-ene), a tert-butyl group, and a carboxamide group .
Molecular Structure Analysis
The molecule contains a bicyclic structure, which likely contributes to its rigidity and may affect its chemical reactivity . The tert-butyl group is a bulky group that can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bicyclic structure, the tert-butyl group, and the carboxamide group . The exact reactions it can undergo would depend on the conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The bicyclic structure could contribute to its rigidity, the tert-butyl group could affect its solubility and volatility, and the carboxamide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Acid-Catalyzed Rearrangement and Synthetic Applications
One study focused on the acid-catalyzed rearrangement of related compounds to synthesize derivatives of 3-amino-3-deoxy-D-altrose, highlighting a method applicable to the synthesis of complex sugar analogs and other functionalized molecules (Nativi, Reymond, & Vogel, 1989). This research demonstrates the compound's utility in creating structurally diverse and complex molecular architectures.
Molecular Structure Analysis
Another study detailed the synthesis and molecular structure of a chiral cyclic amino acid ester closely related to the compound of interest. This work utilized 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis, to elucidate the compound's structure, showcasing its significance in understanding molecular conformations and interactions (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Application in Peptide Mimicry
Research has also explored the synthesis of enantiopure pyrrolizidinone amino acids, highlighting the compound's potential in creating conformationally restricted dipeptide surrogates. These surrogates can be used to investigate conformation-activity relationships in biologically active peptides, demonstrating the compound's utility in medicinal chemistry and drug design (Dietrich & Lubell, 2003).
Synthesis of Novel Agonists
Furthermore, the compound has been utilized in the discovery of novel agonists for the alpha7 nicotinic acetylcholine receptor, indicating its role in the potential treatment of cognitive deficits in schizophrenia. This study underscores the compound's importance in neuroscience research and the development of therapeutics for cognitive disorders (Wishka et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)13-11(15)14-9-5-4-6-10(14)8-7-9/h4-5,9-10H,6-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBSUQYZPQCIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1C=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)

![methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B2870854.png)
![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)



![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)
![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2870872.png)

